

# Solubility Profile of 2-Fluoro-4-methylnicotinonitrile: Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 2-Fluoro-4-methylnicotinonitrile

CAS No.: 1807136-76-0

Cat. No.: B3247005

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## Executive Summary & Compound Identity

**2-Fluoro-4-methylnicotinonitrile** is a functionalized pyridine scaffold characterized by a high dipole moment due to the orthogonal electron-withdrawing effects of the nitrile (

) and fluoro (

) substituents.[1] Its solubility behavior is governed by the competition between its crystal lattice energy (driven by

-stacking and dipole alignment) and the solvation energy provided by the solvent.

- CAS Number: 1807136-76-0 (Primary reference)[1][2]
- IUPAC Name: 2-Fluoro-4-methylpyridine-3-carbonitrile[1]
- Molecular Formula:
- Molecular Weight: 136.13 g/mol [1]

- Physical State: Solid (White to off-white crystalline powder)[1]

- Melting Point:

(Estimated based on structural analogs; low-melting solid).[1]

## The Solubility Landscape

Solvent Class	Solubility Rating	Key Interaction Mechanism
Polar Aprotic (DMSO, DMF, DMAc)	Excellent (mg/mL)	Dipole-dipole interactions; disruption of crystal lattice.[1]
Polar Protic (Methanol, Ethanol)	Moderate (mg/mL)	Hydrogen bonding (Acceptor: N_py, CN, F).
Esters/Ketones (Ethyl Acetate, Acetone)	Good (mg/mL)	Van der Waals & Dipole interactions.
Chlorinated (DCM, Chloroform)	Good (mg/mL)	Dispersion forces & weak H-bonding.[1]
Aliphatic Hydrocarbons (Hexane, Heptane)	Poor (mg/mL)	Lack of polar interaction capability.
Water	Insoluble (mg/mL)	Hydrophobic effect dominates; lacks H-bond donors.[1]

## Thermodynamic Analysis & Solvent Selection

Understanding the thermodynamics of dissolution is critical for process optimization. The dissolution of **2-Fluoro-4-methylnicotinonitrile** is generally endothermic, meaning solubility increases with temperature.[1]

## Theoretical Solubility Parameters

Using Hansen Solubility Parameters (HSP), we can predict compatibility. The compound has high polarity (

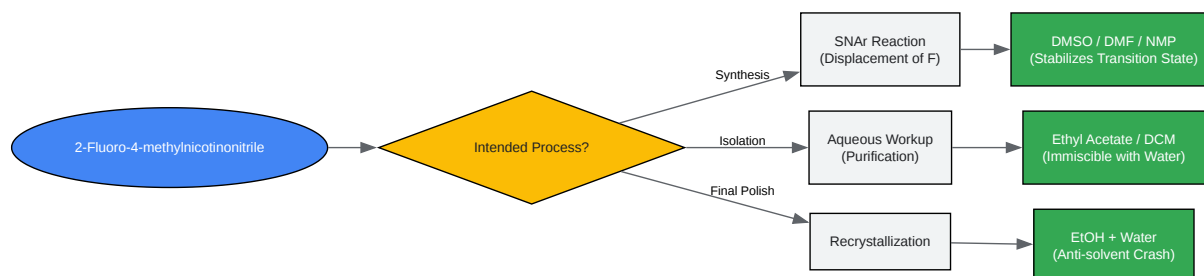
) and moderate hydrogen bonding capability (

, primarily as an acceptor).

- Best Reaction Solvents: DMSO or NMP. The high dielectric constant stabilizes the Meisenheimer complex intermediate during reactions (displacement of the 2-Fluoro group).
- Best Workup Solvents: Ethyl Acetate (EtOAc) or Dichloromethane (DCM). These dissolve the product well but are immiscible with water, facilitating aqueous washes to remove inorganic salts (e.g., KF, KCl).
- Crystallization Systems:
  - Solvent: Ethanol or Isopropanol (Moderate solubility, high of dissolution upon heating).
  - Anti-solvent:[\[1\]](#) Water or Heptane (Drastically reduces solubility, forcing precipitation).

## Diagram: Solvent Selection Logic for SNAr Chemistry

The following diagram illustrates the decision matrix for selecting solvents based on the intended process stage (Reaction vs. Purification).



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Figure 1: Solvent selection logic based on the operational phase.[1] Polar aprotic solvents drive reaction kinetics, while esters and alcohols are preferred for isolation.

## Experimental Protocols for Solubility Determination

Since specific thermodynamic data for this exact isomer is often proprietary, the following Standard Operating Procedures (SOPs) are provided to generate self-validating data.

### Protocol A: Visual Kinetic Solubility (High Throughput)

Best for: Rapid solvent screening during early development.

- Preparation: Weigh 10 mg of **2-Fluoro-4-methylnicotinonitrile** into a clear HPLC vial.
- Titration: Add solvent in aliquots at .
- Agitation: Vortex for 30 seconds after each addition.
- Observation: Check for clarity against a dark background.
  - Dissolved: Solution is clear.

- Undissolved: Visible particles or turbidity.
- Calculation:

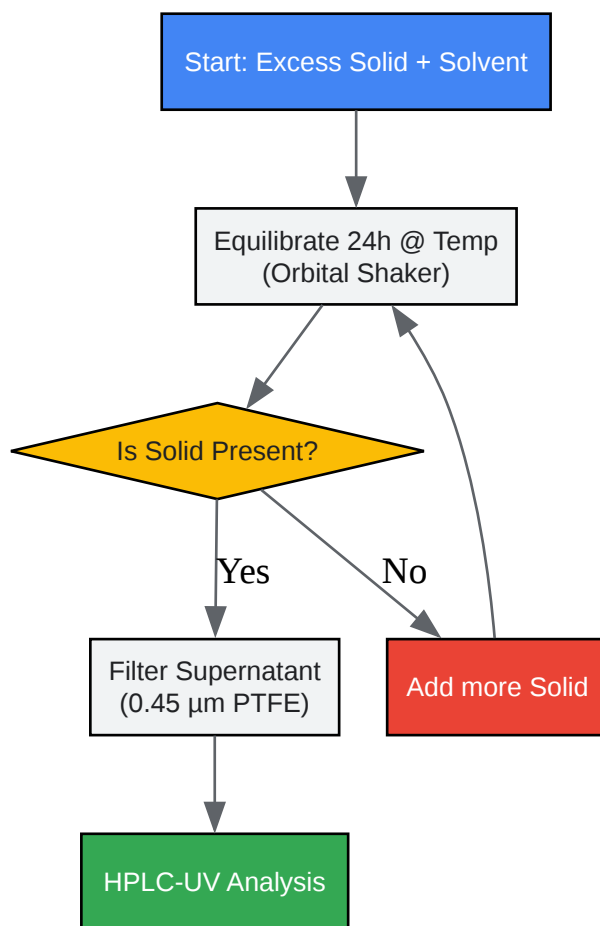
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## Protocol B: Thermodynamic Shake-Flask Method (Gold Standard)

Best for: Precise data for crystallization design or formulation.

- Saturation: Add excess solid ( mg) to 2 mL of solvent in a glass vial.
- Equilibration:
  - Incubate at (or target temperature) for 24 hours with constant agitation (orbital shaker).
  - Self-Validation: Ensure solid is still present after 24 hours. If not, add more solid and repeat.
- Filtration: Filter the supernatant using a PTFE syringe filter (pre-heated if testing elevated temperatures).
- Quantification: Dilute the filtrate 100-fold with Acetonitrile and analyze via HPLC-UV ( nm).
- Analysis: Calculate concentration using a standard curve.

## Diagram: Thermodynamic Solubility Workflow



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Figure 2: Step-by-step workflow for determining thermodynamic solubility, ensuring saturation equilibrium is reached.

## Critical Application: SNAr Reaction Optimization

The solubility of **2-Fluoro-4-methylnicotinonitrile** is most relevant when utilizing it as an electrophile in Nucleophilic Aromatic Substitution (

).[1]

- Mechanism: The nitrile group at C3 and the pyridine nitrogen activate the C2-Fluorine for displacement.
- Solvent Effect:

- DMSO/DMF: These solvents solvate the cationic counter-ion of the nucleophile (e.g., in ), leaving the nucleophilic anion "naked" and more reactive.
- Reaction Rate: Rate in DMSO  
Rate in Ethanol  
Rate in Toluene.
- Recommendation: Perform substitution reactions in DMSO at concentrations of to maximize throughput and minimize solvent waste.

## References

- PubChem. (2024).[3] Compound Summary: 2-Fluoro-4-methylpyridine-3-carbonitrile (CAS 1807136-76-0).[1] National Library of Medicine. [[Link](#)]
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- 3. 2-Fluoronicotinic acid | C<sub>6</sub>H<sub>4</sub>FNO<sub>2</sub> | CID 96089 - PubChem [pubchem.ncbi.nlm.nih.gov]
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